molecular formula C6H10O4S B2920299 2-(Prop-2-ene-1-sulfonyl)propanoic acid CAS No. 1267339-84-3

2-(Prop-2-ene-1-sulfonyl)propanoic acid

Cat. No.: B2920299
CAS No.: 1267339-84-3
M. Wt: 178.2
InChI Key: JUYUHRRXIYBUJR-UHFFFAOYSA-N
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Description

2-(Prop-2-ene-1-sulfonyl)propanoic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a sulfonyl group attached to a propanoic acid backbone, with an additional prop-2-ene group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(Prop-2-ene-1-sulfonyl)propanoic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of prop-2-ene-1-sulfonyl chloride with propanoic acid under controlled conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Prop-2-ene-1-sulfonyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Prop-2-ene-1-sulfonyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Prop-2-ene-1-sulfonyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

2-(Prop-2-ene-1-sulfonyl)propanoic acid can be compared with other similar compounds, such as:

    Methanesulfonic acid: Another sulfonic acid with a simpler structure.

    Ethanesulfonic acid: Similar to methanesulfonic acid but with an additional carbon atom.

    Propane-1-sulfonic acid: Similar backbone but lacks the prop-2-ene group.

The uniqueness of this compound lies in its additional prop-2-ene group, which provides distinct chemical properties and reactivity compared to other sulfonic acids.

Properties

IUPAC Name

2-prop-2-enylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-3-4-11(9,10)5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUHRRXIYBUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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